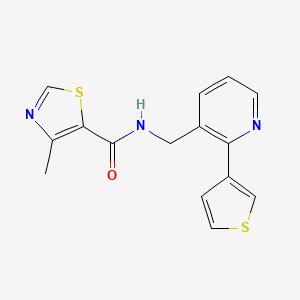

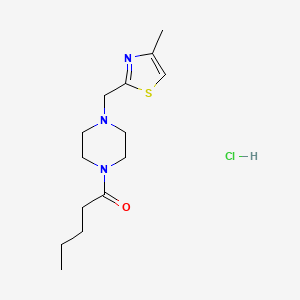

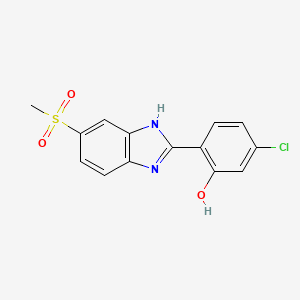

4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Compounds containing a thiazole ring can have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One common method involves the reaction of α-haloketones with thioamides . The specific synthesis process can vary depending on the desired thiazole derivative .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridine ring is a basic aromatic heterocyclic organic compound similar to benzene and has one nitrogen atom replacing a carbon atom .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The specific reactions and their mechanisms can vary depending on the substituents on the thiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of a thiazole derivative would depend on its specific structure.科学的研究の応用

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives, including compounds like 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide, play a significant role in heterocyclic synthesis. These compounds serve as precursors for creating a wide range of heterocyclic compounds with diverse applications. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and further reacted with various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This study demonstrates the versatile nature of thiophene derivatives in synthesizing complex heterocyclic structures, which could be of significant importance in various fields, including medicinal chemistry and material science (Mohareb et al., 2004).

Synthesis and Characterization of Thiazole Derivatives

The structural intricacy and functional diversity of thiazole derivatives underscore their potential in scientific research. The synthesis of novel thiazole derivatives, including pyridine-thiazole hybrids, has been documented, highlighting the synthetic routes and characterizations. These compounds have been synthesized using intermediates such as N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The resulting thiazole derivatives have been structurally characterized using techniques like elemental analysis, IR, 1H NMR, and mass spectral data. This level of synthesis and characterization lays a solid foundation for exploring these compounds' potential applications in various scientific fields (Fadda et al., 2013).

Corrosion Inhibition by Thiazole-Based Pyridine Derivatives

Thiazole-based pyridine derivatives demonstrate significant potential in corrosion inhibition, particularly for protecting materials like mild steel in corrosive environments. Compounds like 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazide have been synthesized and their corrosion inhibition performance on mild steel in acidic conditions has been studied. These compounds exhibit properties like anodic and cathodic inhibition, emphasizing their role in protecting metal surfaces from corrosion. This application is crucial in industries where material durability and longevity are of utmost importance (Chaitra et al., 2016).

Anticancer Activity of Thiophene and Thiazole Derivatives

The potential of thiophene and thiazole derivatives in anticancer therapy has been explored, with studies showing that certain derivatives exhibit inhibitory activity against cancer cell lines. The synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their condensation into various thiazole-thiophene hybrids have led to compounds with significant in vitro cytotoxicity. These findings suggest the therapeutic potential of these compounds in designing anticancer drugs (Atta & Abdel‐Latif, 2021).

作用機序

将来の方向性

特性

IUPAC Name |

4-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-3-2-5-16-13(11)12-4-6-20-8-12/h2-6,8-9H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSRNVFQDTGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2644267.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)

![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644278.png)